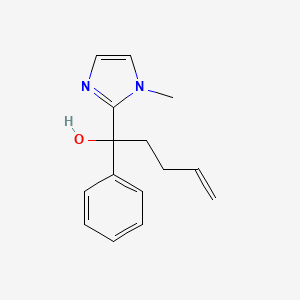
1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol is an organic compound featuring an imidazole ring substituted with a methyl group and a phenyl group attached to a pentenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst such as erbium triflate.
Substitution Reactions: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Addition of the Pentenyl Chain: The pentenyl chain can be added through a Grignard reaction, where a pentenyl magnesium bromide reacts with the imidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogens or other substituents are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-Methyl-1H-imidazol-2-yl)methanol: A simpler derivative with similar chemical properties.
2-Acyl-1-methyl-1H-imidazoles: Compounds with acyl groups that exhibit different reactivity and applications.
Imidazole-2-carboxylic acid: Another imidazole derivative with distinct chemical behavior.
Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol is unique due to its combination of an imidazole ring with a phenyl and pentenyl chain, providing a versatile scaffold for various chemical modifications and applications .
Propiedades
Fórmula molecular |
C15H18N2O |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
1-(1-methylimidazol-2-yl)-1-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C15H18N2O/c1-3-4-10-15(18,13-8-6-5-7-9-13)14-16-11-12-17(14)2/h3,5-9,11-12,18H,1,4,10H2,2H3 |
Clave InChI |
DLANXKIPZNJARZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C(CCC=C)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


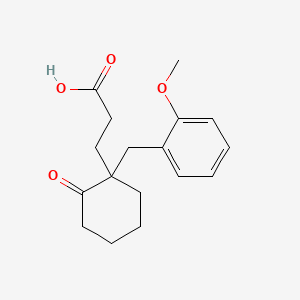

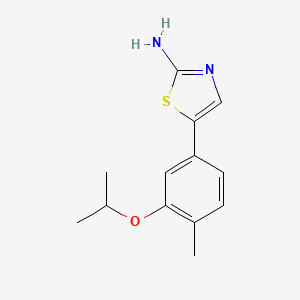
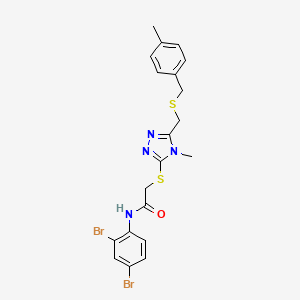
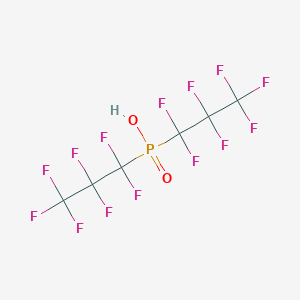

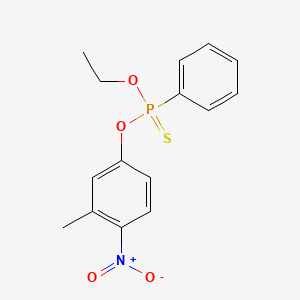
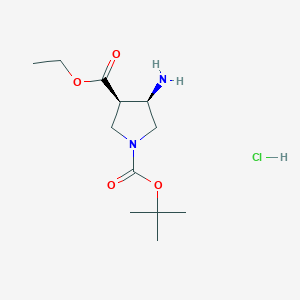

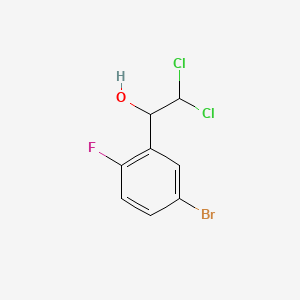
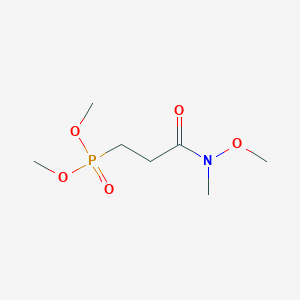

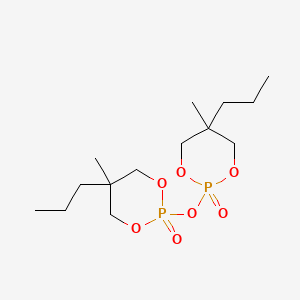
![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
